![molecular formula C9H8N2O2 B582902 Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147071-00-9](/img/structure/B582902.png)

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Vue d'ensemble

Description

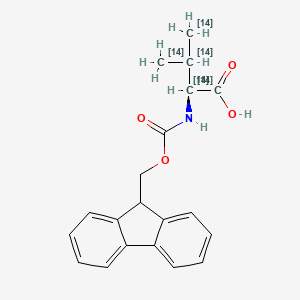

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a heterocyclic compound . Its empirical formula is C9H8N2O2 and it has a molecular weight of 176.17 .

Molecular Structure Analysis

The SMILES string representation of “Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is COC(=O)c1nccc2[nH]ccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Medicinal Chemistry

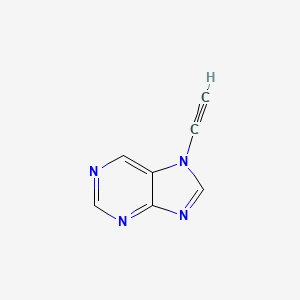

Pyrrolo[2,3-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Immunomodulators

Pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Pyrrolo[2,3-b]pyridine derivatives have been used in the design of orally bioavailable inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . The inhibitors based on the pyrrolo[2,3-b]pyridine scaffold stabilize an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding . They show dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

Inhibitors of Fibroblast Growth Factor Receptors (FGFR)

Pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These derivatives inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Fungicides and Antibiotics

Pyrrole and pyrrolidine analogs, which include pyrrolopyridine derivatives, have been used as fungicides and antibiotics . These compounds can inhibit the growth of fungi and bacteria, making them useful in the treatment of various infections .

Anti-inflammatory and Cholesterol-reducing Drugs

These compounds have also been used in the development of anti-inflammatory drugs and cholesterol-reducing drugs . They can help reduce inflammation in the body and lower cholesterol levels, which can be beneficial for individuals with conditions like arthritis and heart disease .

Antitubercular and Antitumor Agents

Pyrrolopyridine derivatives have shown potential as antitubercular and antitumor agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis, and they can also inhibit the growth of tumor cells .

Pain Management

New drug mechanisms to fight pain, such as small molecule prototypes of the peripheral sodium channel, NaV1.7 antagonists, have been explored using pyrrolopyridine derivatives .

Antiviral, Antifungal, and Antitumor Activity

The fusion of pyridine systems, pyrazolopyridines, which include pyrrolopyridine derivatives, have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZKPRSBRUHIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659302 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

CAS RN |

147071-00-9 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)

![2-[(1S)-1-Hydroxyethyl]benzaldehyde](/img/structure/B582828.png)

![[1,2]Oxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine](/img/structure/B582832.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol](/img/structure/B582836.png)

![3-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582840.png)